molecular formula C13H14N2O4 B8026701 Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate

Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate

Cat. No.: B8026701
M. Wt: 262.26 g/mol
InChI Key: WNAWHTQGQHRBIL-UHFFFAOYSA-N
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Description

Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of an indole ring substituted with a nitro group at the 5-position and an ethyl ester group at the 2-position of the propanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-nitro-1H-indol-1-yl)propanoate typically involves the nitration of an indole derivative followed by esterification. One common method involves the nitration of 1H-indole using a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitro-1H-indole is then subjected to esterification with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Ethyl 2-(5-amino-1H-indol-1-yl)propanoate.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

    Ester Hydrolysis: 2-(5-nitro-1H-indol-1-yl)propanoic acid.

Scientific Research Applications

Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(5-nitro-1H-indol-1-yl)propanoate is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole ring can also interact with specific receptors and enzymes, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate can be compared with other indole derivatives such as:

  • Ethyl 2-(acetylamino)-2-cyano-3-(6-methyl-1H-indol-3-yl)propanoate
  • 1-(1-ethyl-1H-indol-3-yl)-2-methyl-1-propanone
  • 2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone

These compounds share the indole core structure but differ in their substituents, which can significantly influence their chemical properties and biological activities.

Properties

IUPAC Name

ethyl 2-(5-nitroindol-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-3-19-13(16)9(2)14-7-6-10-8-11(15(17)18)4-5-12(10)14/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAWHTQGQHRBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C=CC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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